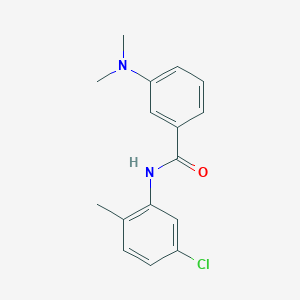

![molecular formula C20H23N3O2 B5570331 N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5570331.png)

N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step chemical processes that may include cycloaddition reactions, rearrangements, and intramolecular cyclizations. For example, the domino carbocationic rearrangement of aryl-2-(1-N-methyl/benzyl-3-indolyl)cyclopropyl ketones demonstrates a novel and unexpected process yielding cyclopenta[c]carbazoles from simple indole precursors through a series of cascade events (Venkatesh et al., 2002). These steps include electrophilic ring opening, enol capture, dimerization, and intramolecular aldol condensation, showcasing the complexity and creativity required in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of complex compounds like the one is characterized by the presence of multiple functional groups and a rigid framework, which can significantly influence its chemical behavior and properties. Techniques such as X-ray crystallography are pivotal in determining the precise arrangement of atoms within these molecules, providing insights into their potential interactions and reactivity (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Complex molecules can undergo a variety of chemical reactions, including cycloadditions, rearrangements, and nucleophilic substitutions, depending on their functional groups and structural configuration. For instance, indole derivatives have been shown to participate in cycloaddition reactions, leading to the formation of novel heterocyclic compounds with potential biological activity (Beccalli et al., 2010).

Aplicaciones Científicas De Investigación

Antitumor and Antimicrobial Properties

Research has demonstrated the synthesis of compounds related to N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide, highlighting their antitumor and antimicrobial effects. For instance, the facile synthesis of indole-pyrimidine hybrids has shown significant in vitro anticancer activity against various cancer cells, including HeLa, HepG2, and MCF-7, with some molecules exhibiting more than 70% growth inhibition. The nature of the substituent group significantly affected the anti-proliferative activity, underscoring the compound's potential in cancer therapy research (Gokhale et al., 2017). Similarly, new 1-[(tetrazol-5-yl)methyl] indole derivatives and their acyclic nucleoside analogs were synthesized, showing potent antibacterial and antifungal activities against several strains, further indicating the compound's versatility in antimicrobial applications (El-Sayed et al., 2011).

Drug Development and Synthesis Techniques

The compound's structure is indicative of its utility in developing innovative drug synthesis techniques. A study on the synthesis of antitumor imidazotetrazines explored novel broad-spectrum antitumor agents, demonstrating the potential of structurally similar compounds in prodrug modifications and the development of new antitumor drugs (Stevens et al., 1984). Another study focused on the synthesis and structure-activity relationships of 5-HT4 receptor antagonists, highlighting the therapeutic potential of related indole derivatives in treating disorders associated with the 5-HT4 receptor (Schaus et al., 1998).

Antiallergic Applications

The synthesis and evaluation of novel indolecarboxamidotetrazoles as potential antiallergy agents underscore the compound's relevance in developing treatments for allergic reactions. These compounds, particularly those with specific substitutions on the indole core, have shown potent inhibition of histamine release, presenting a promising avenue for antiallergy medication development (Unangst et al., 1989).

Propiedades

IUPAC Name |

N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-11-7-12(2)18-16(8-11)13(3)19(21-18)20(24)23(4)10-15-9-17(25-22-15)14-5-6-14/h7-9,14,21H,5-6,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPGAUGDIBJNJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N(C)CC3=NOC(=C3)C4CC4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

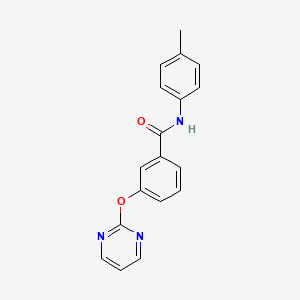

![1-[2-(2-benzyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5570250.png)

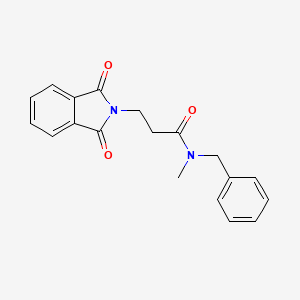

![3-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B5570256.png)

![4-[4-(1H-imidazol-4-yl)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5570260.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B5570265.png)

![[(3R*,5R*)-1-(4-fluoro-3-methylbenzoyl)-5-(pyrrolidin-1-ylmethyl)piperidin-3-yl]methanol](/img/structure/B5570275.png)

![methyl 3-[({1-[(dimethylamino)sulfonyl]-3-piperidinyl}carbonyl)amino]-4-methoxybenzoate](/img/structure/B5570279.png)

![N,3,6-trimethyl-N-[(5-phenyl-3-isoxazolyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5570287.png)

![1-(4-methylphenyl)-4-[(2-methyl-4-phenyl-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5570297.png)

![N-[(3-methyl-2-thienyl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5570299.png)

![(3R*,4R*)-1-{2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-oxoethyl}-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5570337.png)

![2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidenemalononitrile](/img/structure/B5570349.png)